3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile
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Overview
Description
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile is a heterocyclic compound that features a morpholine ring fused to a pyran ring with a benzonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and morpholine under basic conditions. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and environmentally benign catalysts to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.
Scientific Research Applications
3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(6-morpholino-4-oxo-4H-pyran-2-yl)benzonitrile involves its interaction with
Properties
Molecular Formula |
C16H14N2O3 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(6-morpholin-4-yl-4-oxopyran-2-yl)benzonitrile |
InChI |
InChI=1S/C16H14N2O3/c17-11-12-2-1-3-13(8-12)15-9-14(19)10-16(21-15)18-4-6-20-7-5-18/h1-3,8-10H,4-7H2 |
InChI Key |
IBXUISQIAHYEGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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